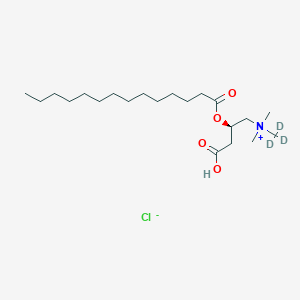

Myristoyl-L-Carnitin-d3-Hydrochlorid

Übersicht

Beschreibung

Myristoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of Myristoyl-L-carnitine chloride. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling allows for precise quantification and tracing in various biochemical and pharmacokinetic studies .

Wissenschaftliche Forschungsanwendungen

Myristoyl-L-Carnitin-d3 (Chlorid) wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige wichtige Anwendungen umfassen:

Pharmakokinetik: Als interner Standard in der Massenspektrometrie verwendet, um die Pharmakokinetik von Medikamenten zu untersuchen.

Metabolomics: Hilft bei der Quantifizierung und Verfolgung von Stoffwechselwegen.

Biochemische Forschung: Wird verwendet, um die Rolle von Acylcarnitinen im Zellstoffwechsel zu untersuchen.

Medizinische Forschung: Untersucht für seine potenzielle Rolle bei Erkrankungen wie chronischem Müdigkeitssyndrom und Nierenerkrankungen .

5. Wirkmechanismus

Der Wirkmechanismus von Myristoyl-L-Carnitin-d3 (Chlorid) beinhaltet seine Rolle als Acylcarnitin. Es beteiligt sich am Transport von Fettsäuren in die Mitochondrien zur β-Oxidation. Die Deuteriummarkierung ermöglicht eine präzise Verfolgung seines metabolischen Schicksals und liefert Einblicke in seine pharmakokinetischen und metabolischen Profile .

Ähnliche Verbindungen:

Myristoyl-L-Carnitin-Chlorid: Die nicht deuterierte Form.

Palmitoyl-L-Carnitin: Ein weiteres langkettiges Acylcarnitin.

Stearoyl-L-Carnitin: Ein längerkettiges Acylcarnitin.

Vergleich:

Deuteriummarkierung: Myristoyl-L-Carnitin-d3 (Chlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, die Vorteile bei der Verfolgung und Quantifizierung bietet.

Kettenlänge: Verglichen mit Palmitoyl-L-Carnitin und Stearoyl-L-Carnitin hat Myristoyl-L-Carnitin-d3 (Chlorid) eine kürzere Fettsäurekette, was sich auf seine biochemischen Eigenschaften und Anwendungen auswirkt .

Wirkmechanismus

Target of Action

Myristoyl-L-carnitine-d3 Hydrochloride primarily targets the transport of fatty acids into mitochondria . This process is critical for understanding energy production in cells .

Mode of Action

The compound interacts with its targets by facilitating the transport of fatty acids into the mitochondria . This interaction results in changes in the energy production process within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Myristoyl-L-carnitine-d3 Hydrochloride is the fatty acid oxidation pathway . The compound’s role in this pathway is to facilitate the transport of fatty acids into the mitochondria, which is a critical step in the energy production process .

Result of Action

The molecular and cellular effects of Myristoyl-L-carnitine-d3 Hydrochloride’s action are primarily related to energy production. By facilitating the transport of fatty acids into the mitochondria, the compound plays a crucial role in the energy production process within the cell .

Biochemische Analyse

Biochemical Properties

Myristoyl-L-carnitine-d3 Hydrochloride plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound interacts with several key enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). These enzymes facilitate the transfer of the fatty acyl group from CoA to carnitine, forming acyl-carnitine, which can then be transported into the mitochondria. Once inside, CPT2 transfers the acyl group back to CoA, allowing for fatty acid oxidation. Myristoyl-L-carnitine-d3 Hydrochloride’s interaction with these enzymes is essential for maintaining efficient energy production in cells .

Cellular Effects

Myristoyl-L-carnitine-d3 Hydrochloride influences various cellular processes, particularly those related to energy metabolism. By facilitating the transport of fatty acids into mitochondria, it enhances β-oxidation and ATP production. This compound also affects cell signaling pathways, including those involved in energy sensing and metabolic regulation. For instance, the activation of AMP-activated protein kinase (AMPK) can be influenced by the availability of fatty acids transported by Myristoyl-L-carnitine-d3 Hydrochloride. Additionally, this compound can impact gene expression related to fatty acid metabolism and mitochondrial function .

Molecular Mechanism

At the molecular level, Myristoyl-L-carnitine-d3 Hydrochloride exerts its effects through specific binding interactions with carnitine transporters and enzymes involved in fatty acid metabolism. The binding of Myristoyl-L-carnitine-d3 Hydrochloride to CPT1 and CPT2 facilitates the transfer of fatty acyl groups, enabling their transport into mitochondria. This process is critical for the subsequent β-oxidation of fatty acids, leading to ATP production. Furthermore, Myristoyl-L-carnitine-d3 Hydrochloride may influence enzyme activity by modulating the availability of substrates and cofactors required for fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myristoyl-L-carnitine-d3 Hydrochloride can vary over time. The stability of this compound is maintained under controlled conditions, allowing for consistent results in biochemical assays. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, may lead to degradation. Long-term studies have shown that Myristoyl-L-carnitine-d3 Hydrochloride can sustain its activity in vitro, supporting continuous fatty acid oxidation and energy production .

Dosage Effects in Animal Models

The effects of Myristoyl-L-carnitine-d3 Hydrochloride in animal models are dose-dependent. At lower doses, this compound enhances fatty acid transport and oxidation, leading to improved energy metabolism. At higher doses, potential toxic effects may be observed, including disruptions in cellular homeostasis and oxidative stress. It is essential to determine the optimal dosage to achieve the desired metabolic effects without inducing adverse reactions .

Metabolic Pathways

Myristoyl-L-carnitine-d3 Hydrochloride is involved in the metabolic pathways of fatty acid oxidation. It interacts with enzymes such as CPT1 and CPT2, facilitating the transport of fatty acids into mitochondria. This compound also influences the levels of metabolites involved in β-oxidation, such as acetyl-CoA and NADH. By modulating these pathways, Myristoyl-L-carnitine-d3 Hydrochloride plays a vital role in maintaining cellular energy balance .

Transport and Distribution

Within cells, Myristoyl-L-carnitine-d3 Hydrochloride is transported by carnitine transporters, which facilitate its movement across cellular membranes. Once inside the cell, it is distributed to mitochondria, where it participates in fatty acid oxidation. The localization and accumulation of Myristoyl-L-carnitine-d3 Hydrochloride within mitochondria are critical for its function in energy metabolism .

Subcellular Localization

Myristoyl-L-carnitine-d3 Hydrochloride is primarily localized within mitochondria, where it exerts its effects on fatty acid oxidation. The targeting of this compound to mitochondria is facilitated by specific transporters and binding proteins. Additionally, post-translational modifications may influence its subcellular localization and activity, ensuring efficient energy production and metabolic regulation .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Myristoyl-L-Carnitin-d3 (Chlorid) beinhaltet die Einarbeitung von Deuterium in Myristoyl-L-Carnitin-Chlorid. Dieser Prozess umfasst typischerweise die folgenden Schritte:

Deuterium Austausch: Die Einführung von Deuteriumatomen in das Molekül, oft unter Verwendung deuterierter Reagenzien oder Lösungsmittel.

Veresterung: Die Bildung der Esterbindung zwischen Myristinsäure und L-Carnitin.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen

Industrielle Produktionsmethoden: Die industrielle Produktion von Myristoyl-L-Carnitin-d3 (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und gewährleistet hohe Ausbeute und Reinheit. Moderne Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden für die Reinigung eingesetzt .

Arten von Reaktionen:

Oxidation: Myristoyl-L-Carnitin-d3 (Chlorid) kann Oxidationsreaktionen eingehen, insbesondere am Carnitinanteil.

Reduktion: Reduktionsreaktionen können die Esterbindung angreifen und sie in den entsprechenden Alkohol und Säure zurückverwandeln.

Substitution: Unter geeigneten Bedingungen kann das Chlorid-Ion durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Nukleophile wie Hydroxid-Ionen oder Amine.

Hauptprodukte:

Oxidationsprodukte: Oxidierte Derivate von Myristoyl-L-Carnitin.

Reduktionsprodukte: Myristinsäure und L-Carnitin.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Myristoyl-L-carnitine chloride: The non-deuterated form.

Palmitoyl-L-carnitine: Another long-chain acylcarnitine.

Stearoyl-L-carnitine: A longer-chain acylcarnitine.

Comparison:

Deuterium Labeling: Myristoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides advantages in tracing and quantification.

Chain Length: Compared to palmitoyl-L-carnitine and stearoyl-L-carnitine, Myristoyl-L-carnitine-d3 (chloride) has a shorter fatty acid chain, affecting its biochemical properties and applications .

Eigenschaften

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-IQDJPGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-25-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

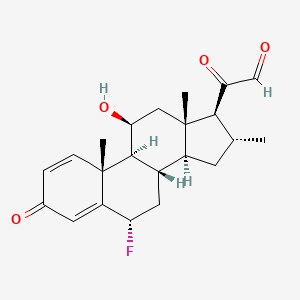

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)

![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)